4-(Piperazin-1-yl)pyrimidin-2-amine chemical properties and structure
4-(Piperazin-1-yl)pyrimidin-2-amine chemical properties and structure
An In-depth Technical Guide to 4-(Piperazin-1-yl)pyrimidin-2-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 4-(piperazin-1-yl)pyrimidin-2-amine core is a quintessential example of such a scaffold. Its unique combination of hydrogen bond donors and acceptors, conformational flexibility, and synthetic tractability has established it as a cornerstone in the development of targeted therapies, most notably in the field of protein kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-(piperazin-1-yl)pyrimidin-2-amine and its derivatives, tailored for researchers and scientists in drug development. We will delve into the causality behind its utility, providing field-proven insights into its application as a critical building block in contemporary pharmacology.
Nomenclature and Structural Elucidation
The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature. The 4-(piperazin-1-yl)pyrimidin-2-amine core consists of a pyrimidine ring substituted at the 4-position with a piperazine ring and at the 2-position with an amine group.
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IUPAC Name: 4-(Piperazin-1-yl)pyrimidin-2-amine
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Common Derivatives: A frequently utilized derivative in synthesis is 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, which incorporates a methyl group on the distal nitrogen of the piperazine ring.
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CAS Number: 856973-81-4 (for 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine)[1].
The structure combines the aromatic, electron-deficient pyrimidine ring with the non-aromatic, conformationally flexible piperazine ring. This juxtaposition of properties is critical to its function in binding to protein active sites.
Figure 1: Chemical structure of the core scaffold.
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key properties for the commonly used N-methylated derivative.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₅ | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| Appearance | Light yellow to brown powder/crystal | |
| pKa (Predicted) | 8.68 ± 0.10 | [2] |
| Storage Conditions | 2-8°C, protect from light | [2][3] |
The basicity of the piperazine ring (pKa ≈ 8.7) is a crucial feature, allowing it to be protonated at physiological pH.[2] This charged state is often exploited to enhance solubility and form key ionic interactions with amino acid residues (e.g., aspartate, glutamate) in protein active sites.
Synthesis and Mechanistic Insights
The construction of the 4-(piperazin-1-yl)pyrimidin-2-amine scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and highly modular, allowing for the introduction of diverse substituents.
Workflow: General Synthesis Protocol
Figure 2: General synthetic workflow for the scaffold.
Detailed Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution (Coupling)
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Reactants: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a high-boiling polar aprotic solvent (e.g., NMP, DMSO, or DMF) is added N-Boc-piperazine (1.1 eq).
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Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA, 2.0 eq) or an inorganic base like potassium carbonate (K₂CO₃, 2.5 eq) is added to act as a proton scavenger.[4]
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Reaction: The mixture is heated to 80-120°C and stirred for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.
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Work-up: Upon completion, the reaction is cooled, diluted with water to precipitate the product, and filtered. Alternatively, an extractive work-up with a solvent like ethyl acetate is performed. The crude product is then purified by column chromatography.
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Causality: The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C4 position towards nucleophilic attack by the secondary amine of piperazine. The use of a Boc-protecting group on the distal piperazine nitrogen prevents undesired side reactions, such as the formation of 1,4-bis(pyrimidinyl)piperazine byproducts.[5] The high temperature is necessary to overcome the activation energy of the SNAr reaction.
Step 2: Boc Deprotection
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Reagent: The purified Boc-protected intermediate is dissolved in a solvent such as dichloromethane (DCM).
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Acid: An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added at 0°C.
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Reaction: The solution is stirred at room temperature for 1-2 hours until the starting material is fully consumed (monitored by TLC/LC-MS).
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Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt is often triturated with diethyl ether to yield a solid, or neutralized with a base to obtain the free amine.
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Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide. This deprotection step is generally clean and high-yielding.
Spectroscopic Analysis
Characterization of the final compound is essential for confirming its identity and purity.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The pyrimidine ring protons would appear in the aromatic region (δ 6.5-8.5 ppm). The four piperazine protons adjacent to the pyrimidine ring (N-CH₂) would be deshielded and appear around δ 3.6-3.9 ppm, while the other four piperazine protons would be found further upfield at δ 2.8-3.1 ppm. The NH₂ protons of the 2-amino group and the NH proton of the piperazine would appear as broad singlets.
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¹³C NMR: The spectrum would show characteristic signals for the pyrimidine carbons (δ 155-165 ppm) and the piperazine carbons (δ 43-50 ppm).
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Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion corresponding to the protonated molecule, confirming the molecular weight.
Applications in Medicinal Chemistry: The Kinase Inhibitor Paradigm
The 4-(piperazin-1-yl)pyrimidin-2-amine scaffold is a cornerstone of many kinase inhibitors, including the groundbreaking drug Imatinib (Gleevec) and its analogs.[6] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of cancer.
The scaffold's utility stems from its ability to mimic the adenine portion of ATP, forming critical hydrogen bonds within the kinase hinge region.
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The 2-amino group acts as a hydrogen bond donor.
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The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor.
This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for the rest of the molecule to occupy other regions of the active site, thereby conferring potency and selectivity. Imatinib, for example, is a Bcr-Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[6]
Figure 3: Role of the scaffold in the synthesis of Imatinib.
Beyond Imatinib, this scaffold is present in a multitude of investigational and approved drugs targeting various kinases, such as JAK2, FLT3, and Akt, demonstrating its remarkable versatility and privileged status in drug design.[7][8]
Safety, Handling, and Storage
As a research chemical, 4-(piperazin-1-yl)pyrimidin-2-amine and its derivatives should be handled with appropriate care in a laboratory setting.
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Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust and prevent contact with skin and eyes.[9]
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Stability: The compound may be sensitive to light and moisture.[11] It is stable under recommended storage conditions.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Recommended storage temperature is typically 2-8°C.[3]
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Incompatibilities: Avoid strong oxidizing agents and strong acids.[11]
In case of exposure, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[9] If swallowed, call a poison control center or doctor immediately.[10] Always consult the specific Safety Data Sheet (SDS) for the compound before use.
Conclusion
The 4-(piperazin-1-yl)pyrimidin-2-amine structure is more than just a chemical intermediate; it is a testament to the power of privileged scaffolds in streamlining the drug discovery process. Its robust and versatile synthesis, combined with a molecular architecture perfectly suited for kinase hinge-region binding, has cemented its importance in the development of targeted therapies. For researchers and drug development professionals, a thorough understanding of this core's chemical properties, reactivity, and biological relevance is indispensable for designing the next generation of innovative medicines.
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